ethyl (2-benzyl-2H-tetrazol-5-yl)acetate
Description
Ethyl (2-benzyl-2H-tetrazol-5-yl)acetate is a heterocyclic compound featuring a tetrazole core substituted with a benzyl group at the 2-position and an ethyl ester moiety at the acetoxy group. Tetrazoles are five-membered aromatic rings containing four nitrogen atoms, known for their metabolic stability and bioisosteric replacement of carboxylic acids in medicinal chemistry . This compound is synthesized via nucleophilic substitution reactions, often involving ethyl chloroacetate and tetrazole precursors under basic conditions . Its structural features make it a valuable intermediate in pharmaceuticals, particularly for antitumor, antimicrobial, and anti-inflammatory applications .
Properties
CAS No. |
88669-77-6 |
|---|---|
Molecular Formula |
C12H14N4O2 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
ethyl 2-(2-benzyltetrazol-5-yl)acetate |
InChI |
InChI=1S/C12H14N4O2/c1-2-18-12(17)8-11-13-15-16(14-11)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
RRSAGMQBWHDMKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN(N=N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl (2-benzyl-2H-tetrazol-5-yl)acetate typically involves the reaction of benzyl cyanide with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), followed by esterification with ethyl chloroacetate . The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Ethyl (2-benzyl-2H-tetrazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the reduction of the tetrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl (2-benzyl-2H-tetrazol-5-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biochemistry: The compound is utilized in the synthesis of DNA-binding agents and enzyme inhibitors.
Material Science: Tetrazole derivatives, including this compound, are used in the development of high-energy materials and explosives.
Agriculture: The compound is explored for its potential use as a plant growth regulator and pesticide.
Mechanism of Action
The mechanism of action of ethyl (2-benzyl-2H-tetrazol-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes and inhibit their activity . This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare ethyl (2-benzyl-2H-tetrazol-5-yl)acetate with structurally analogous compounds, focusing on substituent effects, synthesis, and biological activities.
Key Comparisons
Substituent Effects on Bioactivity
- The benzyl group in this compound increases lipophilicity, enhancing cell membrane penetration compared to the phenyl analog . However, phenyl-substituted tetrazoles may exhibit better metabolic stability due to reduced enzymatic degradation .
- Replacing the benzyl group with a benzoxazole-amine (as in ) introduces hydrogen-bonding capabilities, improving antimicrobial efficacy against Gram-positive bacteria.
Synthetic Accessibility
- This compound is synthesized under mild conditions (e.g., K₂CO₃ in acetone ), similar to other ethyl ester derivatives. However, chlorobenzothiazole glycinate synthesis requires prolonged heating (7 hours) and yields lower purity without recrystallization .
Thermal and Solubility Properties The benzoxazole-tetrazole hybrid exhibits a higher melting point (119–120°C) due to intermolecular hydrogen bonding, whereas sulfur-containing analogs (e.g., thioether derivatives ) show lower melting points and improved solubility in nonpolar solvents.
Biological Performance
- Thioether-linked tetrazoles (e.g., ) demonstrate potent COX-2 inhibition (IC₅₀ = 0.8 µM), outperforming benzyl-tetrazole derivatives in anti-inflammatory assays.
- Chlorobenzothiazole glycinate shows selective cytotoxicity against HeLa cells (IC₅₀ = 12 µM), attributed to the electron-withdrawing chloro group enhancing DNA intercalation.
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